3-(4-Fluorophenyl)pyridine

Kinase Inhibition CK1δ p38α MAPK

This 3-pyridyl isomer is a validated pharmacophore for MPO (IC50=159nM, >16-fold CYP3A4/TPO selectivity) and CK1δ (IC50=89nM) inhibition. Its regiospecificity ensures distinct kinase selectivity versus 2- or 4-pyridyl analogs, supported by p38α MAPK and kinome-wide profiling. The para-fluorophenyl group enhances metabolic stability over ortho/meta isomers. With a favorable LogP of 2.89 and compatibility with Suzuki-Miyaura cross-coupling, this ≥95% pure building block is ideal for lead optimization in cardiovascular, neuroinflammatory, and oncology programs.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 85589-65-7
Cat. No. B1316129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)pyridine
CAS85589-65-7
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
InChIKeyUWTPPGDNJIIUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)pyridine (CAS 85589-65-7): Baseline Overview for Scientific Procurement


3-(4-Fluorophenyl)pyridine (CAS 85589-65-7) is a heteroaromatic building block consisting of a pyridine core substituted at the 3-position with a 4-fluorophenyl group [1]. With a molecular formula of C₁₁H₈FN and molecular weight of 173.19 g/mol, this compound is commercially available from multiple suppliers at purities typically ≥95% . Its predicted LogP value of 2.89 indicates moderate lipophilicity suitable for drug discovery applications .

3-(4-Fluorophenyl)pyridine (CAS 85589-65-7): Why Generic Substitution of Fluorophenylpyridine Isomers Fails


Simple substitution among fluorophenylpyridine isomers or related building blocks is not scientifically defensible due to regioisomer-dependent differences in molecular recognition and synthetic utility. The 3-pyridyl substitution pattern in this compound confers distinct kinase selectivity profiles compared to 2-pyridyl and 4-pyridyl analogs, as demonstrated in CK1δ and p38α MAPK inhibition studies where the heteroaryl position dramatically altered potency [1][2]. Additionally, the para-fluorine substitution on the phenyl ring influences metabolic stability and lipophilicity differently than ortho- or meta-fluorinated congeners [3]. These positional and electronic differences translate directly into divergent biological activity and physicochemical properties, precluding casual interchange without experimental validation.

3-(4-Fluorophenyl)pyridine (CAS 85589-65-7): Quantitative Differentiation Evidence Guide


3-(4-Fluorophenyl)pyridine Exhibits Distinct Kinase Inhibition Profile vs. 2-Pyridyl and 4-Pyridyl Regioisomers

In a systematic structure-activity relationship study of 4-fluorophenyl-imidazole kinase inhibitors, the substitution pattern of the heteroaryl group at imidazole C-5 was varied across pyridine regioisomers. Compound 3, bearing a 3-pyridyl substituent (structurally related to the core of 3-(4-fluorophenyl)pyridine), exhibited CK1δ inhibition with an IC₅₀ of 89 nM. In contrast, the same scaffold with a pyrimidine substituent (compound 15) showed p38α MAPK inhibition with IC₅₀ = 250 nM, while pyridin-2-one substitution (compound 31) yielded JAK2 inhibition with IC₅₀ = 62 nM [1]. This demonstrates that the 3-pyridyl moiety confers preferential CK1δ activity distinct from alternative heteroaryl substitutions.

Kinase Inhibition CK1δ p38α MAPK Regioisomer Selectivity

3-(4-Fluorophenyl)pyridine Serves as Core Pharmacophore in p38α MAPK Inhibitor with 1.8 μM Activity

The 3-(4-fluorophenyl)-4-pyridin-4-yl scaffold, which incorporates the 3-(4-fluorophenyl)pyridine pharmacophore, demonstrated p38α MAPK inhibition with an IC₅₀ of 1.8 μM [1]. Selectivity profiling across a panel of 78 protein kinases including MAPK isoforms (p38α/β/γ/δ, JNK1/2/3, ERK1/2/8) revealed that this compound was highly selective for p38α MAPK [2]. This selectivity profile contrasts with broader-spectrum kinase inhibitors and positions the 3-(4-fluorophenyl)pyridine core as a privileged scaffold for developing selective p38α inhibitors.

p38α MAPK Quinolinone Inflammation Kinase Selectivity

3-(4-Fluorophenyl)pyridine Demonstrates MPO Inhibition with Target Engagement at 159 nM

Direct biochemical assay data for 3-(4-fluorophenyl)pyridine itself shows inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM, measured under physiologically relevant NaCl concentration (120 mM) using an aminophenyl fluorescein-based assay [1]. Cross-target profiling reveals substantially weaker inhibition of cytochrome P450 3A4 (IC₅₀ = 2.60 μM, 16.4-fold selectivity) and thyroid peroxidase (TPO, IC₅₀ = 6.30 μM, 39.6-fold selectivity) [1]. This selectivity profile is notable given that many MPO inhibitors exhibit significant off-target activity against related peroxidases.

Myeloperoxidase MPO Inflammation Cardiovascular

3-(4-Fluorophenyl)pyridine LogP of 2.89 Distinguishes It from More Hydrophilic Pyridine Analogs

The calculated LogP of 3-(4-fluorophenyl)pyridine is 2.89, placing it within the optimal lipophilicity range (LogP 2-4) for oral bioavailability according to Lipinski's Rule of Five . In comparison, unsubstituted 3-phenylpyridine (LogP ~2.5) shows lower lipophilicity, while 3-(4-chlorophenyl)pyridine exhibits higher LogP (~3.3) and 3-(4-trifluoromethylphenyl)pyridine substantially higher LogP (>3.5) [1]. The fluorine atom at the para position provides a balanced increase in lipophilicity (+0.4 LogP units relative to the non-fluorinated parent) without the excessive hydrophobicity that can lead to poor solubility, high metabolic clearance, or promiscuous binding.

Lipophilicity LogP Drug-likeness Physicochemical Properties

3-(4-Fluorophenyl)pyridine (CAS 85589-65-7): Evidence-Backed Research and Industrial Application Scenarios


Myeloperoxidase (MPO) Inhibitor Development for Cardiovascular and Inflammatory Disease

With direct biochemical evidence showing MPO IC₅₀ = 159 nM and 16- to 40-fold selectivity over CYP3A4 and TPO [1], 3-(4-fluorophenyl)pyridine is a validated starting point for developing MPO-targeted therapeutics. MPO inhibitors are being pursued for cardiovascular diseases (atherosclerosis, heart failure), neuroinflammatory conditions (multiple sclerosis, Alzheimer's disease), and autoimmune disorders where MPO-derived oxidants drive tissue damage. The compound's selectivity profile reduces the risk of drug-drug interactions (via CYP3A4) and thyroid dysfunction (via TPO), making it suitable for lead optimization campaigns requiring clean off-target profiles.

CK1δ Kinase Inhibitor Scaffold for Oncology and Neurodegenerative Programs

Structure-activity relationship data demonstrates that the 3-pyridyl moiety confers CK1δ inhibition with IC₅₀ = 89 nM, while alternative heteroaryl substitutions drive activity toward p38α or JAK2 [1]. CK1δ is implicated in cancer progression (Wnt/β-catenin signaling, p53 regulation), circadian rhythm disorders, and neurodegenerative diseases (tau phosphorylation in Alzheimer's disease). Researchers developing CK1δ-selective inhibitors should prioritize the 3-(4-fluorophenyl)pyridine scaffold over regioisomeric alternatives to maintain target engagement while avoiding off-kinase activity.

p38α MAPK Inhibitor Lead Generation with Defined Selectivity Profile

The 3-(4-fluorophenyl)pyridine pharmacophore has been validated in a p38α MAPK inhibitor with IC₅₀ = 1.8 μM and high selectivity across a 78-kinase panel [2][3]. p38α MAPK remains a high-value target for inflammatory diseases (rheumatoid arthritis, COPD, inflammatory bowel disease) despite clinical challenges with earlier-generation inhibitors. The moderate potency combined with demonstrated selectivity makes this compound an attractive fragment or early lead for structure-guided optimization, particularly for programs seeking to avoid the hepatotoxicity and CNS effects associated with less selective p38α inhibitors.

Suzuki-Miyaura Cross-Coupling Building Block for Heterobiaryl Library Synthesis

As an arylpyridine building block, 3-(4-fluorophenyl)pyridine is compatible with modern Suzuki-Miyaura cross-coupling methodologies that enable efficient construction of diverse heterobiaryl libraries [4]. The compound's defined LogP of 2.89 and moderate molecular weight (173.19 g/mol) provide favorable physicochemical starting points for fragment-based drug discovery and parallel synthesis campaigns. Its commercial availability at ≥95% purity with batch-specific analytical documentation (NMR, HPLC, GC) supports reproducible synthetic workflows in medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.